AZ13581837 is a novel compound developed as a selective agonist for the G protein-coupled receptor 120 (GPR120), which is implicated in metabolic regulation, particularly in glucose homeostasis and insulin secretion. This compound is part of ongoing research aimed at addressing type 2 diabetes mellitus by enhancing the body's response to free fatty acids.
AZ13581837 was synthesized as part of a study focused on developing GPR120 agonists. The compound's structure is identified as 2-(3-ethynyl-5-(3-pyridyloxy)phenyl)-3H-1,2-benzothiazole 1,1-dioxide. Its synthesis and pharmacological evaluation were detailed in studies that explored its efficacy compared to other known agonists, such as Metabolex-36 .
AZ13581837 falls under the category of pharmacological agents targeting G protein-coupled receptors, specifically acting as a selective agonist for GPR120. This receptor is part of the free fatty acid receptor family and plays a crucial role in mediating the effects of long-chain fatty acids on insulin secretion and glucose metabolism .
The synthesis of AZ13581837 involves several key steps:
The synthesis process was optimized to achieve high yields (up to 82% in certain steps) and involved careful monitoring of reaction conditions, including temperature and solvent choice. The final product was characterized by its melting point and spectral data, confirming its identity and purity.
AZ13581837 has a complex molecular structure characterized by its benzothiazole core and ethynyl substituent. The structural formula can be represented as follows:
This structure is crucial for its interaction with GPR120, allowing it to effectively modulate receptor activity.
The molecular weight of AZ13581837 is approximately 302.35 g/mol. Its structural features include:
AZ13581837 primarily functions through its interaction with GPR120, leading to various downstream signaling events:
The compound's efficacy was evaluated using various assays, including dynamic mass redistribution and calcium mobilization assays, revealing its potency compared to existing compounds.
AZ13581837 exerts its effects primarily through the following mechanisms:
Studies have shown that AZ13581837 has an effective concentration (EC50) significantly lower than that of other compounds, indicating its high potency as a GPR120 agonist.
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy confirm these properties through distinct spectral patterns indicative of its molecular structure .
AZ13581837 has significant potential applications in scientific research related to metabolic diseases:
Chemical IdentityAZ13581837 (IUPAC name: 2-(3-Ethynyl-5-(3-pyridyloxy)phenyl)-3H-1,2-benzothiazole 1,1-dioxide) is a selective small-molecule agonist of GPR120 (FFAR4), a G protein-coupled receptor implicated in metabolic regulation. Its molecular formula is C₂₀H₁₄N₂O₃S, with a molecular weight of 362.40 g/mol. Key identifiers include:
C#CC1=CC(N(CC2=CC=CC=C23)S3(=O)=O)=CC(OC4=CC=CN=C4)=C1
Development RationaleAZ13581837 was developed to address limitations of endogenous GPR120 ligands (e.g., ω-3 fatty acids), which exhibit low potency and poor receptor specificity. Its design leverages:
Table 1: Chemical and Physicochemical Profile of AZ13581837
Property | Value |
---|---|
Molecular Formula | C₂₀H₁₄N₂O₃S |
Molecular Weight | 362.40 g/mol |
XLogP | 3.4 (predicted) |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 5 |
Topological Polar Surface Area | 71.2 Ų |
Solubility | >10 mM in DMSO |
Purity | >98% (HPLC) |
Core PharmacophoreAZ13581837 features three critical domains:
Potency and Selectivity
Impact of Structural Modifications
Table 2: Comparative Potency of GPR120 Agonists
Agonist | EC₅₀ (Human GPR120) | Selectivity vs. GPR40 |
---|---|---|
AZ13581837 | 5.2 nM | >100-fold |
TUG-891 | 43.7 nM | 30-fold |
Compound A | 210 nM | 50-fold |
Metabolex-36 | 520 nM | Not reported |
Obesity and Metabolic Syndrome: A Clinical NexusMetabolic syndrome (MetS) affects 20–25% of adults globally and is defined by co-occurrence of ≥3 criteria: abdominal obesity, hypertension, hyperglycemia, elevated triglycerides, and low HDL cholesterol [4] [5]. Key pathophysiological elements include:
GPR120 Signaling in Metabolic RegulationGPR120 activation by AZ13581837 triggers dual anti-inflammatory and insulin-sensitizing pathways:1. Gαq/PLCβ Axis:- Agonist binding induces Gαq-mediated phospholipase Cβ (PLCβ) activation.- Intracellular calcium release promotes glucose-dependent insulin secretion from β-cells [6] [9].2. β-Arrestin-2/TAK1 Axis:- Receptor phosphorylation recruits β-arrestin-2, which inhibits transforming growth factor-β-activated kinase 1 (TAK1).- Downstream NF-κB and JNK inflammatory cascades are suppressed, reducing TNF-α and IL-6 release from macrophages [2] [9].
Therapeutic Effects of AZ13581837
Table 3: In Vivo Metabolic Effects of AZ13581837
Model | Dose | Key Effects |
---|---|---|
Lean mice (IVGTT) | 18 mg/kg | ↑ Insulin secretion by 60% |
High-fat diet mice | 10 μM (islets) | ↓ Somatostatin; ↑ Insulin/glucagon release |
STC-1 cells | 10 μM | ↑ GLP-1 secretion by 2.1-fold |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: